molecular formula C8H16N2O B1281082 1-(4-(Aminomethyl)piperidin-1-yl)ethanone CAS No. 77445-06-8

1-(4-(Aminomethyl)piperidin-1-yl)ethanone

Cat. No. B1281082
CAS RN: 77445-06-8
M. Wt: 156.23 g/mol
InChI Key: NHULDSLAXOHLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07071201B2

Procedure details

Lithium aluminum hydride (1.06 g) was suspended in tetrahydrofuran (70 ml) and the resultant suspension was stirred under nitrogen atmosphere under ice cooling. Next, 1-acetyl-4-aminomethylpiperidine (4.14 g). dissolved in tetrahydrofuran (30 ml) was added thereto and the resultant mixture was stirred at room temperature for 10 min and heated under reflux overnight. Then the reaction mixtures were ice-cooled and water (1.06 ml), a 5 N aqueous solution of sodium hydroxide (1.06 ml) and further water (3.18 ml) were successively added thereto. After stirring, the mixture was diluted with ethyl acetate and the insolubles were filtered off. The residue was purified by NH-silica gel column chromatography (chloroform/methanol system) to give the title compound (3.15 g) as a pale brown oil.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4.14 g
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
1.06 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
1.06 mL
Type
reactant
Reaction Step Seven
Name
Quantity
3.18 mL
Type
reactant
Reaction Step Seven
Quantity
70 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([N:10]1[CH2:15][CH2:14][CH:13]([CH2:16][NH2:17])[CH2:12][CH2:11]1)(=O)[CH3:8].O.[OH-].[Na+]>O1CCCC1.C(OCC)(=O)C>[CH2:7]([N:10]1[CH2:15][CH2:14][CH:13]([CH2:16][NH2:17])[CH2:12][CH2:11]1)[CH3:8] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
4.14 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)CN
Step Six
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
1.06 mL
Type
reactant
Smiles
O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.06 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.18 mL
Type
reactant
Smiles
O
Step Eight
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Then the reaction mixtures
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the insolubles were filtered off
CUSTOM
Type
CUSTOM
Details
The residue was purified by NH-silica gel column chromatography (chloroform/methanol system)

Outcomes

Product
Name
Type
product
Smiles
C(C)N1CCC(CC1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 3.15 g
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.